Designation as a Specific Chiral Synthon in Targeted Synthesis vs. Generic Racemic Material
A key differentiation emerges not from direct biological assay data, but from the compound's documented role as a stoichiometric chiral starting material. The compound (S)-3-acetoxy-1-triphenylphosphoranylidene-2-butanone, derived from (S)-lactic acid and a direct precursor to (S)-4-(acetyloxy)-2-pentanone, is explicitly used to transfer chirality to aldehyde substrates in a Wittig reaction, yielding 1-substituted (S)-4-acetoxy-1-penten-3-ones [1]. This is a stereospecific application where the enantiomeric purity of the phosphorus ylide is paramount; a racemic starting material would necessarily produce a racemic mixture of final products. The procurement value is thus tied to its function as a specific, configurationally pre-set synthon, where the (S)-enantiomer is not an alternative but the fundamental requirement.
| Evidence Dimension | Defined Application Role as a Stoichiometric Chiral Starting Material |
|---|---|
| Target Compound Data | Used as the (S)-enantiomer of 4-(acetyloxy)-2-pentanone, a hydrolysis product of the chiral ylide derived from (S)-lactic acid. |
| Comparator Or Baseline | Racemic 4-(acetyloxy)-2-pentanone (CAS 55577-75-8) or the (R)-enantiomer (CAS not explicitly indexed for this compound, but conceptually distinct). |
| Quantified Difference | Not applicable (qualitative structural role). The difference is outcome-determinant: defined chiral synthon versus undefined racemic mixture. |
| Conditions | Context from T. Hiyama et al., Tetrahedron Letters (1984), which details the synthetic sequence from (S)-lactic acid. |
Why This Matters
For a procurement scientist, this demonstrates that the (S)-enantiomer is the mandatory input for a specific published synthetic pathway, which is not replicable with a cheaper, achiral or racemic alternative.
- [1] Hiyama, T., Kobayashi, K., & Fujita, M. Synthesis of 1-substituted (S)-4-acetoxy-1-penten-3-ones using (S)-lactic acid as a chiral source and their synthetic reactions. Tetrahedron Letters, vol. 25, no. 52, 1984, pp. 5957-5960. doi:10.1016/S0040-4039(01)91269-9. View Source
